1H-Benzimidazol-1-amine is available from commercial suppliers like Santa Cruz Biotechnology as a biochemical for proteomics research. Proteomics is the study of proteins within a cell, organism, or tissue. The specific use of 1H-Benzimidazol-1-amine in this field is not yet fully elucidated in publicly available research.
Companies like Biosynth offer 1H-Benzimidazol-1-amine as a reference standard for pharmaceutical testing . Reference standards are well-characterized materials used to calibrate instruments, identify unknown compounds, and ensure the quality and consistency of other chemicals. In this context, 1H-Benzimidazol-1-amine would likely be used to test the accuracy and reliability of analytical methods used in drug development.
1H-benzimidazol-1-amine is a derivative of benzimidazole, a bicyclic compound consisting of a fused benzene and imidazole ring. This compound features an amine group at the 1-position of the benzimidazole structure, which significantly influences its chemical reactivity and biological properties. The molecular formula for 1H-benzimidazol-1-amine is C7H8N2, and it has a molecular weight of approximately 132.15 g/mol. Its structure can be visualized as follows:
textN / \ C C || || C---C \ / \ C N \ / C
This compound is recognized for its potential applications in pharmaceuticals, particularly in the development of antifungal agents and other therapeutic agents.
1H-benzimidazol-1-amine exhibits notable biological activity, particularly as an antifungal agent. Studies have demonstrated its ability to inhibit fungal growth, making it a candidate for antifungal drug development . Additionally, derivatives of benzimidazole compounds have shown promise as inhibitors in various biological systems, including antiviral activities against retroviruses .
Several methods exist for synthesizing 1H-benzimidazol-1-amine:
The applications of 1H-benzimidazol-1-amine are diverse:
Interaction studies of 1H-benzimidazol-1-amine with biological targets have revealed its potential mechanisms of action. For example, docking studies indicate that certain derivatives can bind effectively within active sites of enzymes or receptors, enhancing their therapeutic efficacy against specific pathogens or diseases . The conformational flexibility provided by substituents on the benzimidazole ring plays a crucial role in these interactions.
Several compounds share structural similarities with 1H-benzimidazol-1-amine, including:
Compound Name | Structure Type | Notable Properties |
---|---|---|
Benzimidazole | Parent Compound | Basic structure; exhibits similar reactivity |
2-Amino-benzimidazole | Substituted Benzimidazole | Enhanced biological activity as an antifungal |
5-Nitro-benzimidazole | Nitro-substituted | Increased potency against specific pathogens |
Benzothiazole | Related Heterocycle | Antimicrobial properties; different heteroatom |
Quinoxaline | Fused Aromatic System | Antimicrobial and anticancer activities |
Uniqueness: The presence of the amine group at the 1-position distinguishes 1H-benzimidazol-1-amine from other benzimidazole derivatives. This modification enhances its solubility and biological activity while allowing for further functionalization to optimize therapeutic effects.
Irritant